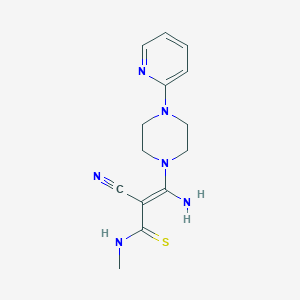

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide" is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. They are of significant interest due to their applications in medicinal chemistry and their potential as antimicrobial, antifungal, and antiallergy agents .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various starting materials such as thioureas, acetophenones, and hydrazinecarbothioamides. For instance, N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides were prepared by base-catalyzed cyclization of corresponding thioureas with acetophenone . Similarly, 5-acetyl-2-(N,N-disubstituted amino)thiazoles were prepared using unambiguous methods that likely involve cyclization and acetylation steps . These methods highlight the versatility and reactivity of thiazole intermediates in the synthesis of various biologically active compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to modulate the compound's properties. Crystallographic studies have been carried out on some thiazole derivatives to determine their conformation and stereochemistry . The presence of substituents on the thiazole ring can influence the compound's conformation, as seen in the case of 5-acetylthiazoles, where different substituents lead to either a syn or anti arrangement of the acetyl group .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization, acetylation, and reactions with nucleophiles. For example, thiadiazole-enaminones were synthesized via reactions of 5-acetyl-1,3,4-thiadiazoles with dimethylformamide-dimethylacetal, and further reacted with nitrogen and carbon nucleophiles to yield a variety of heterocyclic compounds . These reactions demonstrate the chemical reactivity of thiazole derivatives and their potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and biological activity. For instance, the introduction of a trifluoroacetyl group in place of an acetyl group can significantly alter the compound's properties, as seen in the crystallographic examination of 5-trifluoroacetylthiazoles . Additionally, the antimicrobial and antifungal activities of thiazole derivatives are closely related to their molecular properties, as seen in the evaluation of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides .

Scientific Research Applications

1. Biological Activity and Medicinal Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide belongs to the class of thiazole compounds, which are known for their diverse biological activities and potential in drug design. Thiazole derivatives have been explored for their antimicrobial, antifungal, antiviral, anti-inflammatory, neuroprotective, and antitumor properties. Research has focused on leveraging the thiazole scaffold to create new compounds with lesser side effects and potent therapeutic effects. The thiazole ring, often featured in various biologically active molecules, serves as a versatile platform for the synthesis of new drugs (Leoni et al., 2014).

2. Role in Heterocyclic Compound Synthesis

The reactivity of certain thiazole compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, makes them valuable as building blocks for synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of these compounds offers mild reaction conditions for generating various heterocyclic compounds and dyes, highlighting the significance of thiazole derivatives in the field of organic synthesis (Gomaa & Ali, 2020).

properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14(23)19-18(16-10-6-3-7-11-16)22-20(25-19)21-17(24)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMXZMIRDSTZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

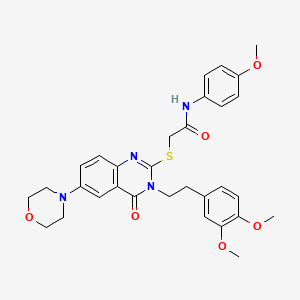

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

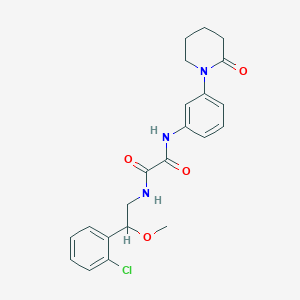

![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

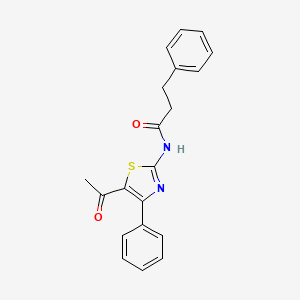

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)